Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate
Description
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate is a nitroaromatic ester featuring a sulfinylacetyloxy substituent at the 2-position of the benzoate core. The compound’s structure integrates:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and reactivity.
- Nitro group: Enhances electrophilicity and may impact toxicity or stability .
While direct synthesis data for this compound is unavailable, analogous reactions (e.g., coupling of sulfinyl-acetyl chloride with ethyl 2-hydroxybenzoate) are plausible based on methods for related esters .
Properties
IUPAC Name |
ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7S/c1-2-24-17(20)12-7-3-5-9-14(12)25-16(19)11-26(23)15-10-6-4-8-13(15)18(21)22/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXHNKCBPUKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzene sulfinyl chloride with ethyl 2-hydroxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfinyl group can be oxidized to a sulfonyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites, which can then exert their effects on various biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
Physicochemical Properties
- NMR Behavior : Compounds with bulky substituents (e.g., sulfinyl groups) may exhibit conformational flexibility, requiring elevated temperatures for NMR signal averaging .
Biological Activity
Ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate, with the CAS number 957481-27-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15NO7S
- Molecular Weight : 373.37 g/mol
- IUPAC Name : Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate
The compound features an ethyl ester linked to a benzoate core, with a nitrophenyl sulfinyl group that may influence its biological interactions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfinyl group may interact with various enzymes, potentially acting as an inhibitor. Compounds with similar structures have been shown to inhibit carbonic anhydrases and other enzymes involved in metabolic processes .
- Antioxidant Activity : The presence of the nitrophenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
- Cellular Interaction : The structure allows for interactions with cellular membranes and proteins, which may lead to alterations in cell signaling pathways or gene expression .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strains Tested | Activity (IC50) |
|---|---|---|
| This compound | S. aureus, E. coli | TBD |
| Similar Nitrophenyl Compounds | Various | Ranges from µM to mM |
Case Studies
- Inhibition of Carbonic Anhydrase : A study highlighted the inhibition of carbonic anhydrase by related compounds, suggesting that this compound may exhibit similar effects. The IC50 values reported for related compounds were in the nanomolar range, indicating potent enzyme inhibition .
- Antioxidant Properties : Another investigation focused on the antioxidant capacity of nitrophenyl derivatives. The results indicated that these compounds could scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models .
Research Findings
Recent studies have expanded on the biological implications of nitrophenyl-containing compounds:
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the nitrophenyl group significantly affect biological activity. For instance, changes in substituents can enhance or reduce enzyme inhibition potency .
- Cell-based Assays : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .
Q & A
Q. How to resolve discrepancies in synthetic yields between batch processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
